2-Chloro-4-(4-propoxy-phenyl)-pyrimidine
Description
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
2-chloro-4-(4-propoxyphenyl)pyrimidine |
InChI |
InChI=1S/C13H13ClN2O/c1-2-9-17-11-5-3-10(4-6-11)12-7-8-15-13(14)16-12/h3-8H,2,9H2,1H3 |
InChI Key |
IEWDKJFVBHRBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The 4-position of pyrimidine is a critical site for modulating biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-propoxy-phenyl group (electron-donating) may enhance solubility and π-π stacking in biological targets compared to electron-withdrawing groups like nitro (e.g., 3-nitrophenoxy) or halogens (e.g., 2-fluorophenyl) .
- Heterocyclic vs. Aromatic Substituents: Furyl (heterocyclic) and piperidinyl (aliphatic) substituents at the 4-position are associated with CNS activity, while aromatic groups (e.g., phenyl, nitrophenoxy) are linked to anticancer or kinase inhibition .
Anticonvulsant Activity
Thieno[3,2-d]pyrimidine derivatives (e.g., 2-chloro-4-triazolyl-thienopyrimidines) demonstrated potent anticonvulsant activity in MES and scMET models (ED₅₀: 30–100 mg/kg), with neurotoxicity profiles superior to carbamazepine . The 4-propoxy-phenyl analog’s lack of a thieno ring may reduce such activity but improve metabolic stability.
Anticancer Potential
Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine are intermediates in small-molecule anticancer drug development. The nitro group aids in DNA intercalation, while the propoxy-phenyl group in the target compound might enhance membrane permeability .
CNS Targeting
2-Chloro-4-vinylpyrimidine derivatives undergo conjugate addition reactions with nucleophiles (e.g., thiols, amines) to yield disubstituted analogs interacting with serotonin receptors . The 4-propoxy-phenyl group’s bulkiness may sterically hinder such interactions compared to smaller substituents like vinyl or furyl.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of 2,4-dichloropyrimidine to a palladium(0) catalyst, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product. Key parameters include:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) at 0.35 mol% loading.
-
Base : Sodium carbonate (Na₂CO₃) in a biphasic solvent system (acetonitrile/water).
Under these conditions, the C4 chlorine of 2,4-dichloropyrimidine is selectively replaced by the 4-propoxyphenyl group, leaving the C2 chlorine intact. The reaction achieves a 97% yield for analogous structures (e.g., 2-chloro-4-(4-methoxyphenyl)-pyrimidine).
Workup and Purification
Post-reaction, the mixture is concentrated to induce precipitation, followed by filtration and washing with water. Flash chromatography on silica gel (ethyl acetate/dichloromethane, 5:95) isolates the product with >95% purity.
Two-Step Substitution-Chlorination: Sequential Functionalization
This method, detailed in patents CN103554036B/A, involves substitution at C4 followed by chlorination at C2 , starting from 2-methylthio-4-chloropyrimidine derivatives. While originally designed for alkoxy groups, the strategy can be adapted for aryl substituents with modifications.
Key Parameters (Alkoxy Example):
Step 2: Chlorination of C2 Methylthio Group
The intermediate 2-methylthio-4-substituted pyrimidine undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The methylthio group (-SMe) is oxidized to a chloro group (-Cl) with high efficiency.
Key Parameters:
Comparative Analysis of Methods
Advantages and Limitations
-
Suzuki Method : Superior regioselectivity and yield but requires expensive palladium catalysts.
-
Two-Step Process : Avoids transition metals but may struggle with aryl group introduction at C4.
Experimental Optimization and Challenges
Suzuki-Miyaura Protocol Adjustments
Two-Step Process Adaptations
-
Aryl Group Introduction : Using CuI/1,10-phenanthroline in DMF at 110°C enables Ullmann-type coupling for aryl groups, though this extends reaction time to 24–48 hours.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-(4-propoxy-phenyl)-pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Suzuki-Miyaura coupling, to introduce the propoxy-phenyl and chloro groups onto the pyrimidine core. Key parameters for optimization include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require reflux conditions to avoid decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve regioselectivity .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can accelerate cross-coupling steps, reducing side-product formation .
- Purification : Column chromatography or recrystallization ensures >95% purity, critical for downstream biological assays .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the positions of the chloro and propoxy-phenyl groups via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons in propoxy at δ 3.9–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 291.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Absorbance bands for C-Cl (600–800 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) confirm functional groups .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, especially during solvent evaporation .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous wash-downs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HeLa) and control for batch-to-buffer variability .
- Purity Validation : Employ HPLC-UV/LC-MS to verify compound purity (>98%) and rule out confounding byproducts .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, adjusting for differences in solvent carriers (e.g., DMSO vs. ethanol) .
Q. What strategies are effective in designing derivatives of this compound to enhance target selectivity in kinase inhibition?
- Methodological Answer :
- Substituent Modifications : Replace the chloro group with electron-withdrawing groups (e.g., -CF₃) to improve binding to ATP pockets in kinases like EGFR or VEGFR2 .
- Scaffold Hopping : Fuse the pyrimidine ring with a thiazole or pyridine moiety to exploit hydrophobic interactions in target active sites .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets .
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : The propoxy group (-OCH₂CH₂CH₃) activates the phenyl ring via resonance, directing nucleophilic attack to the para position relative to the pyrimidine .
- Electron-Withdrawing Groups (EWGs) : Introducing -NO₂ or -CN at the meta position increases electrophilicity, accelerating substitution rates but risking over-reactivity .
- Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states in SNAr reactions, while DMF enhances leaving-group departure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
